5-Amino-2-(hydroxymethyl)benzimidazole

Description

BenchChem offers high-quality 5-Amino-2-(hydroxymethyl)benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(hydroxymethyl)benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

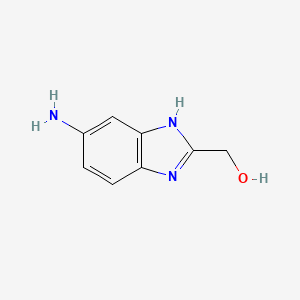

Structure

3D Structure

Properties

IUPAC Name |

(6-amino-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKZEQGMZMYWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951978 | |

| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294656-36-3 | |

| Record name | (6-Amino-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-(hydroxymethyl)benzimidazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-(hydroxymethyl)benzimidazole (CAS No: 294656-36-3), a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted benzimidazole, its structural features—a fused benzene and imidazole ring system, an amino group, and a hydroxymethyl group—govern its behavior in chemical and biological systems. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also field-proven insights into the experimental determination of these properties. We delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.

Introduction and Molecular Identity

The benzimidazole scaffold is a cornerstone in pharmaceutical sciences, forming the structural basis for a wide array of therapeutic agents, including proton pump inhibitors, anthelmintics, and antihistamines.[1][2] The specific compound, 5-Amino-2-(hydroxymethyl)benzimidazole, combines this privileged scaffold with key functional groups that enhance its potential for molecular interactions and further chemical modification. The primary amino group and the hydroxymethyl substituent are critical for modulating solubility, establishing hydrogen bonds with biological targets, and serving as handles for synthetic derivatization. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug design, formulation development, and analytical sciences.

Chemical Structure and Identifiers

The molecular architecture is foundational to all its chemical and physical characteristics.

-

IUPAC Name: (5-amino-1H-benzimidazol-2-yl)methanol

-

Synonym(s): 5-Amino-2-(hydroxymethyl)benzimidazole[3]

Caption: Chemical structure of 5-Amino-2-(hydroxymethyl)benzimidazole.

Core Physicochemical Properties

The following table summarizes the key physicochemical data available for 5-Amino-2-(hydroxymethyl)benzimidazole. It is important to note that while some data is directly reported, other properties are inferred from the behavior of analogous benzimidazole structures.

| Property | Value / Description | Source / Rationale |

| Physical Form | Solid, likely a crystalline powder.[4] | Supplier data sheets for benzimidazole derivatives typically list them as solids. |

| Melting Point | >300 °C (for similar structures like 5-Amino-2-benzimidazolinone).[5] | High melting points are characteristic of benzimidazoles due to strong intermolecular hydrogen bonding. |

| Solubility | Moderately soluble in polar solvents; solubility increases in acidic conditions.[6] | Based on the properties of the parent compound, 5-aminobenzimidazole.[6] The polar amino and hydroxyl groups suggest solubility in solvents like DMSO, methanol, and ethyl acetate.[7] |

| Acidity/Basicity (pKa) | Amphoteric. The benzimidazole N-H is weakly acidic (pKa ~12.8), the pyridine-like nitrogen is basic (pKa ~5.6), and the aryl amine is weakly basic. | Values are based on the parent benzimidazole scaffold.[1] The exact pKa values for this derivative require experimental determination. |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere.[4] | Recommended by suppliers to prevent degradation.[4] |

In-Depth Analysis of Properties and Experimental Determination

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from bioavailability to formulation. The structure of 5-Amino-2-(hydroxymethyl)benzimidazole contains both hydrophobic (the benzene ring) and hydrophilic (amino, hydroxyl, and imidazole nitrogens) moieties, rendering it amphiphilic.

-

Causality: The two nitrogen atoms of the imidazole ring, the primary amino group, and the hydroxyl group can all participate in hydrogen bonding with polar solvents like water, methanol, or ethanol, promoting solubility.[6] Conversely, the aromatic benzene ring contributes to its solubility in less polar organic solvents.

-

pH Dependence: The compound's solubility is expected to be highly pH-dependent.[6] In acidic media, the basic amino group and the pyridine-like nitrogen of the imidazole ring will be protonated, forming a cationic species. This salt formation drastically increases aqueous solubility. This principle is fundamental for designing oral formulations and for developing purification and analytical methods like HPLC.

This protocol is the gold standard for determining thermodynamic solubility, ensuring that a true equilibrium is reached.

Objective: To determine the equilibrium solubility of the compound in various solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl).

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. A mechanical shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant, ensuring no solid material is disturbed.

-

Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Spectral Properties

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.

-

UV-Visible Spectroscopy: The benzimidazole ring system is an inherent chromophore. Derivatives typically exhibit strong absorption bands in the UV region between 240-290 nm.[8] The presence of the amino group (an auxochrome) on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima. Experimental UV spectra of 2-aminobenzimidazole in ethanol show absorption maxima at 283 nm and 243 nm.[8] A similar profile is anticipated for the title compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups present.

-

O-H Stretch: A broad band is expected around 3200-3400 cm⁻¹ from the hydroxymethyl group.

-

N-H Stretch: The primary amine will show two sharp peaks in the 3300-3500 cm⁻¹ region, while the imidazole N-H will appear as a broader band around 3100-3300 cm⁻¹.

-

C=N Stretch: A characteristic peak for the imidazole C=N bond should appear around 1620-1650 cm⁻¹.[9]

-

Aromatic C=C Stretch: Multiple sharp bands will be present in the 1450-1600 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the aromatic ring will appear in the δ 6.5-7.5 ppm region. The CH₂ protons of the hydroxymethyl group will likely be a singlet around δ 4.5-5.0 ppm. The -OH and -NH₂ protons are exchangeable and may appear as broad singlets.

-

¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm range. The hydroxymethyl carbon (CH₂OH) would be expected around δ 50-65 ppm. The C2 carbon of the imidazole ring, bonded to two nitrogens, will be further downfield.

-

Objective: To obtain UV-Vis, IR, and NMR spectra to confirm the identity and purity of the compound.

Methodology:

-

Sample Preparation:

-

UV-Vis: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a UV-transparent solvent like methanol or ethanol.

-

IR (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar compounds and has exchangeable protons that do not obscure the -OH and -NH signals).

-

-

Instrument Setup & Acquisition:

-

UV-Vis: Use a dual-beam spectrophotometer. Record a baseline with the pure solvent first. Then, scan the sample solution, typically from 200 to 400 nm.

-

IR: On an FTIR spectrometer with an ATR attachment, collect a background spectrum first. Then, apply pressure to the sample and collect the sample spectrum.

-

NMR: On a high-field NMR spectrometer (e.g., 400 MHz), tune and shim the instrument. Acquire a ¹H spectrum, followed by a ¹³C spectrum.

-

-

Data Processing: Process the raw data (e.g., Fourier transform for IR and NMR) and analyze the resulting spectra to identify characteristic peaks and chemical shifts, comparing them to expected values for the proposed structure.

Stability, Storage, and Safety

Chemical Stability and Storage

Benzimidazoles generally exhibit a high degree of chemical stability due to their aromatic nature.[10] However, the amino group makes the compound susceptible to oxidative degradation, which may result in coloration of the material over time.

-

Recommended Storage: To ensure long-term integrity, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidation.[4]

Safety and Handling

Based on safety data for the compound and structurally similar chemicals, 5-Amino-2-(hydroxymethyl)benzimidazole is considered hazardous.[3][11][12]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12] If dusts are generated, a NIOSH-approved respirator is necessary.[13]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[11] Avoid contact with skin and eyes.[12]

-

Conclusion

5-Amino-2-(hydroxymethyl)benzimidazole is a versatile chemical entity whose utility in research and development is underpinned by its distinct physicochemical properties. Its solubility, spectral characteristics, and stability are direct consequences of its molecular structure. This guide has synthesized available data and provided standardized experimental frameworks to empower researchers in their work with this compound. Adherence to the described protocols and safety precautions is essential for obtaining reliable data and ensuring laboratory safety.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Amino-2-mercaptobenzimidazole.

- Pfaltz & Bauer. (n.d.). Safety Data Sheet for 5-Amino-2-Benzimidazolethiol.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet for Benzimidazole 99%.

- (n.d.). Safety Data Sheet.

-

Solubility of Things. (n.d.). Benzimidazol-5-amine. Retrieved from [Link]

- Yakan, H., et al. (n.d.). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases.

- Abdel-Wahab, B. F., et al. (2022, August 21).

-

SpectraBase. (n.d.). 5-Amino-2-(trifluoromethyl)benzimidazole. Retrieved from [Link]

-

BioCrick. (n.d.). 5-Amino-2-mercaptobenzimidazole. Retrieved from [Link]

- Google Patents. (n.d.). CN103193714B - 5-amino-benzimidazolone synthetic method.

- Tahlan, S., et al. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives.

-

PubMed. (2003, March 15). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Amino-2-benzimidazolethiol (CAS 2818-66-8). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzimidazole | C7H6N2 | CID 5798. PubChem. Retrieved from [Link]

- Semantic Scholar. (2020, November 14).

- Beilstein Journals. (2014, July 16).

- ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole (a)

Sources

- 1. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]

- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 3. 5-Amino-2-(hydroxymethyl)benzimidazole | 294656-36-3 [sigmaaldrich.com]

- 4. 5-Amino-2-(hydroxymethyl)benzimidazole | 294656-36-3 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. biocrick.com [biocrick.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

5-Amino-2-(hydroxymethyl)benzimidazole CAS number 294656-36-3

Topic: 5-Amino-2-(hydroxymethyl)benzimidazole (CAS 294656-36-3) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

A Bifunctional Scaffold for Medicinal Chemistry & DNA-Encoded Libraries[1]

Executive Summary

5-Amino-2-(hydroxymethyl)benzimidazole (CAS 294656-36-3 ) is a high-value heterocyclic building block characterized by a benzimidazole core flanked by two chemically distinct reactive handles: a primary aromatic amine at position 5 and a hydroxymethyl group at position 2.

This dual-functionality makes it a "privileged structure" in drug discovery, particularly for:

-

Kinase Inhibitors: Mimicking the adenine hinge-binding region of ATP.

-

DNA-Encoded Libraries (DEL): Serving as a connector node due to the orthogonal reactivity of the amine (nucleophilic) and alcohol (oxidizable/alkylatable).

-

Peptidomimetics: Acting as a rigid linker in macrocyclic peptide design.

This guide provides a validated synthesis workflow, structural characterization data, and strategic derivatization protocols for high-throughput screening applications.

Chemical Specifications & Properties[2][3][4][5][6][7][8][9][10]

| Property | Data |

| CAS Number | 294656-36-3 |

| IUPAC Name | (5-Amino-1H-benzimidazol-2-yl)methanol |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Appearance | Pale brown to off-white powder |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| pKa (Calc) | ~5.5 (Benzimidazole N3), ~3.5 (Aniline NH2) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Synthesis Protocol: The "Nitro-Reduction" Route

While direct commercial sourcing is possible, in-house synthesis is often required for isotope labeling or derivative generation. The most robust pathway involves the Phillips Condensation followed by Selective Nitro Reduction .

Reaction Scheme Overview

-

Condensation: 4-Nitro-1,2-phenylenediamine + Glycolic acid

2-(Hydroxymethyl)-5-nitrobenzimidazole. -

Reduction: 2-(Hydroxymethyl)-5-nitrobenzimidazole

Target Product .

Step-by-Step Methodology

Phase 1: Formation of the Benzimidazole Core

-

Reagents: 4-Nitro-1,2-phenylenediamine (1.0 eq), Glycolic acid (1.2 eq), 4N HCl (aqueous).

-

Protocol:

-

Dissolve 4-nitro-1,2-phenylenediamine in 4N HCl.

-

Add glycolic acid and heat the mixture to reflux (approx. 100°C) for 12–18 hours. Note: The acidic condition catalyzes the dehydration cyclization.

-

Monitor via TLC (EtOAc:Hexane 1:1). The diamine spot will disappear.

-

Workup: Cool to 0°C. Neutralize carefully with NH₄OH to pH ~8. The nitro-intermediate will precipitate as a yellow solid.

-

Filter, wash with cold water, and dry.[1]

-

Phase 2: Selective Reduction of the Nitro Group

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).

-

Rationale: Fe/NH₄Cl is preferred over catalytic hydrogenation (H₂/Pd-C) to prevent potential hydrogenolysis of the benzylic hydroxyl group.

-

Protocol:

-

Suspend the nitro-intermediate in EtOH/Water.

-

Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).

-

Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Methanol/Water or purify via flash chromatography (DCM:MeOH 9:1) to yield the 5-amino product.[2][3]

-

Strategic Derivatization & Applications

The power of CAS 294656-36-3 lies in its Orthogonal Reactivity . The aromatic amine is significantly more nucleophilic than the benzimidazole nitrogens (deactivated by resonance) but less acidic than the alcohol.

Workflow Visualization: Derivatization Logic

Figure 1: Orthogonal derivatization pathways for CAS 294656-36-3. The amine allows for library entry, while the alcohol serves as a modification handle.

Key Application Areas

1. DNA-Encoded Libraries (DEL)

In DEL synthesis, this scaffold acts as a "Headpiece Connector."

-

Mechanism: The 5-amino group reacts rapidly with cyanuric chloride (triazine linkers) or carboxylic acid-tagged DNA barcodes.

-

Advantage: The remaining hydroxymethyl group provides a hydrophilic handle that improves the water solubility of the resulting DNA-small molecule conjugate, reducing aggregation artifacts in screening.

2. Kinase Inhibitor Design

The benzimidazole core is a bioisostere for the purine ring of ATP.

-

Hinge Binding: The N1/N3 nitrogens of the benzimidazole form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

-

Solvent Front: The 2-hydroxymethyl group often points toward the solvent front, allowing for solubilizing modifications (e.g., morpholine ethers).

-

Specificity: Derivatizing the 5-amino group allows the molecule to reach into the "back pocket" of the kinase, enhancing selectivity (similar to the logic used in FGFR inhibitors).

Safety & Handling (MSDS Summary)

| Hazard Class | H-Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[4][5] |

| Skin Irritation | H315 | Causes skin irritation.[6][4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[6][4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[6][4][5] |

Handling Protocol:

-

Use a fume hood to avoid inhalation of fine dust.

-

Wear nitrile gloves and safety goggles.

-

Incompatibility: Avoid strong oxidizing agents (reacts violently with the amine/alcohol).

References

-

Sigma-Aldrich. 5-Amino-2-(hydroxymethyl)benzimidazole Product Specification. Retrieved from

- Organic Syntheses.Benzimidazole Synthesis via Phillips Condensation. Org. Synth. 1943, 23, 6. (Foundational chemistry for benzimidazole synthesis).

- Journal of Medicinal Chemistry.Discovery of Benzimidazole Derivatives as FGFR Inhibitors. (Contextualizing the scaffold utility in kinase inhibition).

-

BenchChem. Application Notes for Benzimidazole Intermediates. Retrieved from

- Journal of the American Chemical Society.Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Inhibitors. (Cites usage of CAS 294656-36-3 in library synthesis).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103193714B - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]

- 3. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 4. 5-Methyl-2-aminobenzimidazole | C8H9N3 | CID 80495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Hydroxymethyl)benzimidazole - High purity | EN [georganics.sk]

- 6. 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Characterization of 5-Amino-2-(hydroxymethyl)benzimidazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the expected spectral data for the novel heterocyclic compound, 5-Amino-2-(hydroxymethyl)benzimidazole. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation.[1][2][3] This document, designed for researchers, scientists, and drug development professionals, offers a synthesis of established spectroscopic principles and data from analogous benzimidazole derivatives to present a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 5-Amino-2-(hydroxymethyl)benzimidazole

5-Amino-2-(hydroxymethyl)benzimidazole (CAS Number: 294656-36-3; Molecular Formula: C₈H₉N₃O; Molecular Weight: 163.18 g/mol ) is a bifunctional benzimidazole derivative.[4][5] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities.[3][6][7] The presence of an amino group at the 5-position and a hydroxymethyl group at the 2-position introduces key functionalities that can influence its chemical reactivity, solubility, and potential biological targets. Accurate spectral analysis is the cornerstone of its chemical characterization, ensuring the integrity of research and development efforts.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[6] For 5-Amino-2-(hydroxymethyl)benzimidazole, ¹H and ¹³C NMR will provide critical information on the number and connectivity of protons and carbons, respectively.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Materials:

-

5-Amino-2-(hydroxymethyl)benzimidazole (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tube

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is often suitable for benzimidazoles due to its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like N-H and O-H).

-

Ensure complete dissolution of the sample, using a vortex mixer if necessary.

-

Transfer the solution into a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Amino-2-(hydroxymethyl)benzimidazole in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, the amino protons, and the imidazole N-H proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12.0 - 12.5 | Broad Singlet | 1H | Imidazole N-H | The N-H proton of the imidazole ring in benzimidazoles typically appears as a broad signal in the downfield region (12.0-13.6 ppm in DMSO-d₆) due to hydrogen bonding and quadrupole effects from the nitrogen atom.[6] |

| ~7.1 - 7.3 | Doublet | 1H | H-7 | Aromatic proton ortho to the fused imidazole ring. |

| ~6.8 - 7.0 | Singlet | 1H | H-4 | Aromatic proton ortho to the amino group. |

| ~6.5 - 6.7 | Doublet of Doublets | 1H | H-6 | Aromatic proton ortho to the amino group and meta to the fused imidazole ring. |

| ~5.0 - 5.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amino protons can vary and the signal is often broad due to exchange. |

| ~4.6 - 4.8 | Singlet | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group and the benzimidazole ring. |

| ~5.2 - 5.6 | Triplet (or Broad Singlet) | 1H | -CH₂OH | The hydroxyl proton signal can be broad and its position is concentration-dependent. It may couple with the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~155 - 160 | C-2 | The carbon atom at position 2 of the benzimidazole ring, attached to the hydroxymethyl group, is typically downfield. |

| ~140 - 145 | C-5 | The carbon atom bearing the amino group. The amino group is electron-donating, shielding this carbon. |

| ~135 - 140 | C-7a | One of the bridgehead carbons of the benzimidazole ring. |

| ~130 - 135 | C-3a | The other bridgehead carbon of the benzimidazole ring. |

| ~115 - 120 | C-7 | Aromatic CH carbon. |

| ~110 - 115 | C-6 | Aromatic CH carbon. |

| ~100 - 105 | C-4 | Aromatic CH carbon, shielded by the adjacent amino group. |

| ~55 - 60 | -CH₂OH | The carbon of the hydroxymethyl group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-2-(hydroxymethyl)benzimidazole is expected to show characteristic absorption bands for the N-H, O-H, C-H, and C=N bonds.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid samples.

Procedure:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 5-Amino-2-(hydroxymethyl)benzimidazole sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3400 - 3200 | N-H and O-H Stretching | -NH₂, -NH- (imidazole), -OH | A broad band is expected in this region due to the overlapping stretching vibrations of the amino, imidazole N-H, and hydroxyl groups, all involved in hydrogen bonding. |

| 3100 - 3000 | C-H Stretching | Aromatic C-H | Characteristic stretching vibrations for protons on the benzene ring. |

| 2950 - 2850 | C-H Stretching | Aliphatic C-H (-CH₂-) | Stretching vibrations for the methylene group. |

| ~1620 | C=N Stretching | Imidazole Ring | A characteristic absorption for the C=N bond within the imidazole ring.[8] |

| 1600 - 1450 | C=C Stretching | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1350 | C-N Stretching | Aromatic Amine | Stretching vibration of the C-N bond of the amino group attached to the aromatic ring. |

| ~1050 | C-O Stretching | Primary Alcohol | Characteristic stretching vibration for the C-O bond of the hydroxymethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol: Mass Spectrum Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like 5-Amino-2-(hydroxymethyl)benzimidazole, and it is commonly coupled with liquid chromatography (LC-MS).[9]

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the solution directly into the ESI source or inject it into an LC system coupled to the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum Data

-

Molecular Ion Peak [M+H]⁺: The most important signal will be the protonated molecular ion peak. Given the molecular weight of 163.18, the expected m/z value for the [M+H]⁺ ion is approximately 164.19.

-

Key Fragmentation Pathways: Tandem MS (MS/MS) experiments would reveal characteristic fragment ions. A logical fragmentation workflow is depicted below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsm.com [ijpsm.com]

- 3. ijpsr.com [ijpsr.com]

- 4. 5-Amino-2-(hydroxymethyl)benzimidazole – Biotuva Life Sciences [biotuva.com]

- 5. 5-Amino-2-(hydroxymethyl)benzimidazole | 294656-36-3 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 5-Amino-2-(hydroxymethyl)benzimidazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] This guide focuses on a specific, yet underexplored, member of this family: 5-Amino-2-(hydroxymethyl)benzimidazole. While direct therapeutic applications of this compound are not yet established, its structural features suggest a high potential for interaction with various biological targets. This document provides a comprehensive framework for identifying and validating these potential targets, leveraging established methodologies and drawing insights from the broader landscape of benzimidazole pharmacology. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a logical workflow for researchers aiming to unlock the therapeutic potential of this promising molecule.

The Benzimidazole Landscape: A Foundation for Target Discovery

The therapeutic versatility of the benzimidazole core stems from its unique physicochemical properties. It can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, enabling it to bind effectively to a wide range of biological macromolecules.[2] A survey of the literature reveals several key classes of targets for benzimidazole derivatives, which serve as our primary areas of investigation for 5-Amino-2-(hydroxymethyl)benzimidazole.

Protein Kinases: A Prominent Target Class

A significant number of benzimidazole-containing compounds have been developed as potent protein kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

-

Fibroblast Growth Factor Receptors (FGFRs): Derivatives of benzimidazole have been successfully developed as selective inhibitors of FGFR1, FGFR2, and FGFR3, showing antitumor activity in preclinical models.[7]

-

Inducible T-cell Kinase (Itk): Novel 5-aminomethyl-1H-benzimidazole derivatives have been identified as orally active inhibitors of Itk, a key enzyme in T-cell signaling, suggesting potential applications in inflammatory and autoimmune diseases.[8][9]

-

Other Kinases: The broader benzimidazole class has been shown to interact with a variety of other kinases, including MEK and CDK, which are critical for cell cycle progression and proliferation.[]

The presence of the amino and hydroxymethyl groups on the 5-Amino-2-(hydroxymethyl)benzimidazole scaffold provides potential hydrogen bonding sites that could facilitate binding within the ATP-binding pocket of various kinases.

Serotonin Receptors: Modulators of Neurological and Gastrointestinal Function

Several benzimidazole derivatives have been characterized as potent and selective antagonists of serotonin (5-HT) receptors, highlighting their potential in treating neurological and gastrointestinal disorders.

-

5-HT3 Receptor: Certain benzimidazole derivatives exhibit potent and long-lasting antagonism of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome.[11]

-

5-HT4 and 5-HT6 Receptors: The benzimidazole scaffold has been a key component in the development of antagonists for the 5-HT4 and 5-HT6 receptors, which are implicated in cognitive function and mood disorders.[12][13]

Other Potential Enzyme and Protein Targets

The structural diversity of benzimidazole derivatives has led to the identification of a wide range of other potential targets:

-

α-Glucosidase: Novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been reported as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential role in diabetes management.[14]

-

Cytochrome P450 (CYP) Enzymes: Benzimidazole-containing drugs are known to modulate the activity of CYP enzymes, which are crucial for drug metabolism.[15]

-

Microtubules: Some benzimidazole derivatives exert their anticancer effects by inhibiting microtubule polymerization, similar to established chemotherapeutic agents.[3]

-

Bcl-2 Family Proteins: The anti-apoptotic protein Bcl-2 has been identified as a potential target for some anticancer benzimidazole derivatives.[16]

This diverse landscape of known targets for the benzimidazole class provides a strong rationale for a systematic investigation into the therapeutic targets of 5-Amino-2-(hydroxymethyl)benzimidazole.

A Strategic Workflow for Target Identification and Validation

The following sections outline a comprehensive, multi-pronged approach to identify and validate the therapeutic targets of 5-Amino-2-(hydroxymethyl)benzimidazole. The causality behind each experimental choice is explained to provide a clear and logical progression.

Phase 1: Unbiased Target Identification

The initial phase aims to identify potential interacting proteins in a non-targeted manner. This approach is crucial for discovering novel and unexpected targets.

Rationale: This technique leverages the specific binding of the compound of interest to its protein targets to isolate and identify them from a complex biological mixture.

Experimental Protocol: Immobilization and Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Immobilization of 5-Amino-2-(hydroxymethyl)benzimidazole:

-

Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is predicted to be non-essential for target binding, which can be inferred from structure-activity relationship (SAR) data of related benzimidazoles, if available. The primary amino group at the 5-position is a potential attachment point.

-

Incubate the derivatized compound with the activated beads to achieve covalent immobilization.

-

Thoroughly wash the beads to remove any non-covalently bound compound.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., a cancer cell line for oncology applications) and harvest the cells.

-

Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

Incubate the clarified cell lysate with the immobilized compound beads.

-

Include a control experiment using beads without the immobilized compound to identify non-specific binders.

-

Wash the beads extensively with lysis buffer to remove unbound proteins.

-

-

Elution of Bound Proteins:

-

Elute the specifically bound proteins using a competitive elution with an excess of free 5-Amino-2-(hydroxymethyl)benzimidazole. Alternatively, use a denaturing elution buffer (e.g., containing SDS).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Excise the protein bands of interest and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). . * Identify the proteins by searching the MS/MS data against a protein database.

-

Data Presentation: Potential Interacting Proteins

| Rank | Protein Name | Gene Symbol | Unique Peptides Identified | Score |

| 1 | Protein Kinase X | PKX | 15 | 250 |

| 2 | Serotonin Receptor Y | HTRYS | 12 | 210 |

| 3 | Enzyme Z | ENZZ | 10 | 180 |

Experimental Workflow: Affinity-Based Proteomics

Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.

Phase 2: Target Validation and Mechanistic Studies

Once a list of potential targets is generated, the next crucial step is to validate these interactions and elucidate the mechanism of action.

Rationale: These assays confirm a direct physical interaction between the compound and the putative target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization of the Target Protein:

-

Covalently immobilize the purified recombinant target protein onto a sensor chip.

-

-

Binding Analysis:

-

Flow solutions of 5-Amino-2-(hydroxymethyl)benzimidazole at various concentrations over the sensor chip.

-

Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized protein.

-

-

Data Analysis:

-

Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) from the sensorgrams. A low KD value indicates high binding affinity.

-

Data Presentation: Binding Kinetics

| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |

| Protein Kinase X | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |

| Serotonin Receptor Y | 2.2 x 10^5 | 8.8 x 10^-4 | 4.0 |

Rationale: These assays determine whether the binding of the compound to the target protein results in a functional consequence (i.e., inhibition or activation).

Experimental Protocol: In Vitro Kinase Assay (for a potential kinase target)

-

Assay Setup:

-

In a multi-well plate, combine the recombinant kinase, its specific substrate peptide, and ATP.

-

Add varying concentrations of 5-Amino-2-(hydroxymethyl)benzimidazole.

-

Include appropriate positive (known inhibitor) and negative (vehicle) controls.

-

-

Kinase Reaction:

-

Incubate the reaction mixture at the optimal temperature for the kinase.

-

-

Detection of Kinase Activity:

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., a phosphospecific antibody in an ELISA format, or a luminescence-based assay that measures the amount of ATP remaining).

-

-

Data Analysis:

-

Plot the kinase activity as a function of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Signaling Pathway: Hypothetical Kinase Inhibition

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective 5-hydroxytryptamine3 (5-HT3) receptor blocking activity of KB-R6933, a novel benzimidazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole derivatives. 4. The recognition of the voluminous substituent attached to the basic amino group of 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Molecular mechanisms of receptor inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzimidazole drugs and modulation of biotransformation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

The Bifunctional Linchpin: 5-Amino-2-(hydroxymethyl)benzimidazole in Medicinal Chemistry

Executive Summary

In the landscape of "privileged structures" in drug discovery, benzimidazoles occupy a central tier due to their bioisosteric relationship with purines and their ability to engage in diverse non-covalent interactions (hydrogen bonding,

5-Amino-2-(hydroxymethyl)benzimidazole (5-A-2-HMB) represents a high-value building block because it offers orthogonal functionalization :

-

C5-Amino Group: A nucleophilic handle for library generation via amide coupling or reductive amination.

-

C2-Hydroxymethyl Group: A tunable vector that can serve as a solubility-enhancing polar motif, a hydrogen-bond donor/acceptor, or an electrophilic anchor upon activation.

This technical guide details the synthesis, reactivity profile, and medicinal chemistry applications of 5-A-2-HMB, providing researchers with a roadmap for utilizing this scaffold in kinase inhibitor design and fragment-based drug discovery (FBDD).

Part 1: Structural Analysis & Pharmacophore Properties

The Scaffold Logic

The benzimidazole core is amphoteric. The imidazole ring contains a basic nitrogen (N3, pKa ~5.5) and an acidic pyrrolic nitrogen (N1, pKa ~12.8).

-

Hinge Binding: In kinase inhibitors, the N1-H and N3 often form a bidentate hydrogen bond network with the hinge region of the ATP-binding pocket (e.g., interacting with the backbone carbonyl and amide NH).

-

Solubility Vector (C2-CH2OH): The hydroxymethyl group at C2 lowers the cLogP of the core compared to a methyl or phenyl substituent, improving aqueous solubility—a critical parameter in lead optimization.

-

Diversity Vector (C5-NH2): Located at the "solvent front" in many binding modes, this position allows for the attachment of solubilizing tails or bulky hydrophobic groups to probe adjacent pockets.

Physicochemical Profile

| Property | Value (Approx.) | Implication |

| MW | 163.18 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| cLogP | 0.3 - 0.6 | Hydrophilic enough to support lipophilic appendages. |

| H-Bond Donors | 3 (NH, NH2, OH) | High potential for specific receptor interactions. |

| H-Bond Acceptors | 3 | Facilitates water networks. |

| TPSA | ~80 Ų | Good permeability prediction (Target < 140 Ų). |

Part 2: Synthetic Access (The "How-To")

The most robust route to 5-A-2-HMB involves the Phillips condensation followed by nitro reduction. This approach avoids the handling of unstable diamine precursors until the final step.

Pathway Visualization

The following diagram outlines the synthesis and the divergent functionalization pathways.

Caption: Synthesis of 5-A-2-HMB and subsequent divergent functionalization pathways.

Critical Synthetic Considerations

-

Phillips Condensation: The reaction of 4-nitro-1,2-phenylenediamine with glycolic acid requires strong acid (4N HCl) to promote ring closure.

-

Caution: The 2-hydroxymethyl group is stable under these conditions, but prolonged reflux in concentrated acid can lead to dehydration or polymerization.

-

-

Nitro Reduction:

-

Catalytic Hydrogenation (

, Pd/C): Cleanest method. Ethanol/MeOH is the preferred solvent. -

Iron/Ammonium Chloride: Use if the molecule contains halogens (e.g., if you started with a chloro-analog) to avoid dehalogenation.

-

-

Purification: The product is polar and basic. It often requires recrystallization from water/ethanol or reverse-phase chromatography.

Part 3: Chemical Versatility & Reactivity

C5-Amine Functionalization (The "Diversity Handle")

The C5-amino group is the primary vector for SAR (Structure-Activity Relationship) expansion.

-

Amide Coupling: Standard conditions (EDC/HOBt or HATU) work well.

-

Issue: The C2-OH is a nucleophile but is significantly less reactive than the C5-NH2. Selective acylation of the amine over the alcohol is achievable at room temperature with 1.0 equivalent of acylating agent.

-

-

Reductive Amination: Reaction with aldehydes/ketones using

allows for the introduction of flexible alkyl linkers.

C2-Hydroxymethyl Functionalization (The "Anchor")

-

Oxidation: Treatment with

selectively oxidizes the benzylic alcohol to the aldehyde (2-formylbenzimidazole), enabling Wittig reactions or further reductive aminations. -

Chlorination: Conversion to 2-chloromethyl using

creates a highly reactive electrophile. Note: This species is a skin sensitizer and potential alkylator; handle with care.

Tautomerism & Regioselectivity (N1 vs N3)

Benzimidazoles exist as tautomers (

-

Alkylation: When alkylating the ring nitrogens (e.g., with methyl iodide), a mixture of N1 and N3 isomers is often obtained.

-

Influence of C5-Amino: The electron-donating amino group at C5 makes the N1 position (para to the amino) more nucleophilic in the deprotonated state, often favoring N1-alkylation (which becomes position 6 in the product nomenclature if the symmetry is broken). However, steric bulk at C2 can shift this ratio.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Kinase Inhibition Strategy

Benzimidazoles are classic ATP-competitive inhibitors.[1]

-

Mechanism: The benzimidazole core mimics the purine ring of ATP.

-

Role of 5-A-2-HMB:

-

Hinge Region: The N1/N3 motif binds to the hinge.

-

Ribose Pocket: The 2-hydroxymethyl group projects into the ribose binding pocket, where the hydroxyl can H-bond with residues like Asp or Glu, or simply interact with the solvent network.

-

Specificity Pocket: The 5-amino group allows for the attachment of aromatic moieties that extend into the hydrophobic "back pocket" (Gatekeeper region), determining selectivity (e.g., EGFR vs. VEGFR).

-

Case Study Logic: ITK and ALK Inhibitors

While specific proprietary structures vary, the logic derived from ITK (Interleukin-2 inducible T-cell kinase) inhibitors demonstrates the utility of the 5-aminobenzimidazole scaffold.[2]

-

Reference Logic: Researchers replaced labile benzamide linkers with stable benzylamine-benzimidazole cores to improve metabolic stability while maintaining potency [1, 2]. The 5-position is consistently used to vector into the solvent front or specificity pockets.

Part 5: Experimental Protocols

Protocol A: Synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole

Objective: Reduction of 5-nitro-2-(hydroxymethyl)benzimidazole.

-

Setup: In a 250 mL round-bottom flask, dissolve 5-nitro-2-(hydroxymethyl)benzimidazole (10 mmol, 1.93 g) in Methanol (50 mL).

-

Catalyst: Add 10% Pd/C (200 mg) under a nitrogen stream (Caution: Pyrophoric).

-

Hydrogenation: Purge the vessel with Hydrogen gas (

) using a balloon. Stir vigorously at Room Temperature (RT) for 4–6 hours. -

Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting material (yellow) should disappear, and a fluorescent blue spot (amine) should appear near the baseline.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo.

-

Yield: Expect ~90-95% of a tan/brown solid.

-

Validation:

(DMSO-

-

Protocol B: Selective Amide Coupling (Amine Functionalization)

Objective: Coupling a carboxylic acid (R-COOH) to the C5-amine without protecting the C2-alcohol.

-

Activation: Dissolve R-COOH (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins.

-

Addition: Add 5-Amino-2-(hydroxymethyl)benzimidazole (1.0 equiv).

-

Reaction: Stir at RT for 2–12 hours.

-

Selectivity Check: The amine is significantly more nucleophilic than the benzylic alcohol. Ester formation is rare under these mild conditions unless heat is applied.

-

Workup: Dilute with water. If the product precipitates, filter.[3] If not, extract with EtOAc/n-Butanol.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Part 6: References

-

Riether, D., et al. (2009).[4] "5-Aminomethylbenzimidazoles as potent ITK antagonists."[4][5] Bioorganic & Medicinal Chemistry Letters, 19(6), 1588-1591.[4]

-

Lewis, R. T., et al. (2012). "The discovery and optimization of a novel class of potent, selective, and orally bioavailable anaplastic lymphoma kinase (ALK) inhibitors." Journal of Medicinal Chemistry, 55(14), 6523-6540.

-

Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

-

Wright, J. B. (1951).[6] "The chemistry of the benzimidazoles." Chemical Reviews, 48(3), 397-541.[6]

Sources

- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103193714B - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]

- 3. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]

- 4. 5-Aminomethylbenzimidazoles as potent ITK antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Note: 5-Amino-2-(hydroxymethyl)benzimidazole as a Bifunctional Scaffold in Drug Discovery

Executive Summary

The benzimidazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine nucleus of ATP and its ability to engage in diverse non-covalent interactions (hydrogen bonding,

5-Amino-2-(hydroxymethyl)benzimidazole represents a high-value "linchpin" intermediate because it offers two distinct, chemically orthogonal vectors for diversification:

-

The C5-Amino Group: A nucleophilic handle ideal for amide coupling, reductive amination, or sulfonylation. This vector typically orients towards the solvent-exposed region in kinase active sites, allowing for solubility-enhancing modifications.

-

The C2-Hydroxymethyl Group: A versatile electrophilic or nucleophilic handle. It can be oxidized to an aldehyde (for bis-benzimidazole synthesis), converted to a leaving group (for ether/amine formation), or used as a linker attachment point for PROTACs (Proteolysis Targeting Chimeras).

This guide details the specific protocols for leveraging this scaffold in the synthesis of ATP-competitive kinase inhibitors and tubulin-targeting anti-infectives.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 5-Amino-2-(hydroxymethyl)-1H-benzimidazole |

| CAS Number | 294656-36-3 |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Solubility | DMSO (>20 mg/mL), Methanol (Moderate), Water (Low at neutral pH) |

| pKa (approx) | ~5.5 (Benzimidazole N3), ~3.5 (Aniline) |

| Storage | -20°C, Hygroscopic. Store under inert atmosphere (Argon/Nitrogen). |

Critical Handling Note: The primary amine at position 5 is susceptible to oxidation. Solutions should be prepared fresh. The hydroxymethyl group is stable but can undergo over-oxidation to the carboxylic acid if exposed to strong oxidants without protection.

Application 1: Synthesis of ATP-Competitive Kinase Inhibitors

Rationale

In the context of kinase inhibition, the benzimidazole core acts as the "hinge binder," mimicking the adenine ring of ATP. The hydrogen on N1 and the nitrogen at N3 form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

The Strategy:

-

Step 1 (C5 Modification): Derivatize the 5-amino group to introduce a "tail" that extends into the solvent front or the ribose pocket. This controls selectivity and solubility.

-

Step 2 (C2 Modification): Functionalize the hydroxymethyl group to interact with the "gatekeeper" residue or to cyclize into a tricyclic system.

Workflow Diagram

Figure 1: Divergent synthesis workflow converting the scaffold into a kinase inhibitor library. The pathway prioritizes C2 modification followed by C5 functionalization.

Detailed Protocol: C5-Amide Coupling (The "Solvent Tail" Approach)

This protocol describes the attachment of a solubilizing moiety (e.g., N-methylpiperazine derivative) to the 5-amino position, a common strategy to improve the pharmacokinetic profile of benzimidazole drugs.

Reagents:

-

Scaffold: 5-Amino-2-(hydroxymethyl)benzimidazole (1.0 eq)

-

Carboxylic Acid Partner (Tail): e.g., 1-Methylpiperidine-4-carboxylic acid (1.1 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Solvent: Anhydrous DMF

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid Partner (1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the active ester.

-

Scaffold Addition: Add 5-Amino-2-(hydroxymethyl)benzimidazole (1.0 mmol) dissolved in minimal DMF.

-

Expert Tip: If solubility is an issue, gently warm the scaffold/DMF solution to 40°C before addition.

-

-

Reaction: Stir the mixture at RT for 4–16 hours.

-

Validation Point: Monitor by LC-MS. Look for the mass shift [M+H]+ = Scaffold(163) + Acid - H2O.

-

-

Workup (Self-Validating):

-

Dilute reaction with EtOAc (50 mL).

-

Wash with sat. NaHCO3 (2x) to remove unreacted acid and HATU byproducts.

-

Wash with Brine (1x).

-

Check: If the product is highly polar (due to the hydroxymethyl group), it may remain in the aqueous phase. In this case, evaporate DMF directly (Genevac/Rotovap) and purify via Reverse Phase Preparative HPLC.

-

Application 2: Fragment-Based Drug Discovery (PROTAC Linkers)

Rationale

In PROTAC design, a "warhead" (binding the target protein) is connected via a linker to an E3 ligase ligand. 5-Amino-2-(hydroxymethyl)benzimidazole serves as an excellent "Exit Vector" hub.

-

Warhead connection: The benzimidazole binds the target protein.

-

Linker attachment: The 2-hydroxymethyl group is converted to an ether or alkyl chloride to attach the PEG/Alkyl linker.

Protocol: Conversion of C2-OH to C2-Chloromethyl (Reactive Intermediate)

This step activates the stable alcohol into a highly reactive electrophile, allowing for the attachment of linkers via nucleophilic substitution.

Safety Warning: 2-(Chloromethyl)benzimidazoles are potent alkylating agents (skin irritants/potential mutagens). Handle in a fume hood.

Reagents:

-

Substrate: 5-(Boc-amino)-2-(hydroxymethyl)benzimidazole (Protected scaffold)

-

Reagent: Thionyl Chloride (SOCl2)

-

Solvent: DCM (Dichloromethane) or Chloroform

Procedure:

-

Protection (Pre-requisite): Ensure the 5-amino group is Boc-protected. Free amines will react with SOCl2 to form sulfinylamines.

-

Chlorination: Suspend the substrate (1.0 eq) in dry DCM at 0°C.

-

Addition: Add SOCl2 (3.0 eq) dropwise.

-

Observation: Gas evolution (SO2 and HCl) will occur.

-

-

Reflux: Warm to RT, then reflux for 2 hours. The suspension should become a clear solution as the alkyl chloride forms (often more soluble).

-

Evaporation: Remove solvent and excess SOCl2 under reduced pressure.

-

Critical Step: Co-evaporate with Toluene (2x) to remove traces of acid.

-

-

Immediate Use: The resulting hydrochloride salt is unstable. Use immediately in the next substitution step (e.g., reaction with a mono-Boc-diamine linker).

Pathway Visualization: Linker Attachment

Figure 2: Activation of the hydroxymethyl handle for linker attachment in PROTAC synthesis.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Amide Coupling | Competitive reaction of the C2-OH group. | While primary amines are more nucleophilic than primary alcohols, high pH can promote ester formation. Keep base equivalents strict (2.5 eq) or protect the alcohol as a TBDMS ether. |

| Product Precipitation | Low solubility of the benzimidazole core. | Use a solvent mixture of DMF/DMSO (4:1). Avoid pure DCM for the starting material. |

| Ring Opening | Hydrolysis during acidic workup. | Benzimidazoles are generally stable, but prolonged exposure to strong aqueous acid can degrade them. Neutralize quickly with NaHCO3. |

| N1-Alkylation Side Product | Use of strong base (NaH) during functionalization. | The benzimidazole NH (pKa ~12) can be alkylated. If N1-alkylation is not desired, use weaker bases (K2CO3) or protect N1 with SEM/THP groups. |

References

-

Benzimidazole as a Privileged Scaffold

-

Alzhrani, Z. M. M., et al. (2022).[1] "Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry.

-

-

Kinase Inhibitor Design

-

Guo, Y., et al. (2021).[2] "Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery." Mini-Reviews in Medicinal Chemistry. (Focus on anticancer/kinase mechanisms).

-

-

Synthetic Protocols (Thiol/Amine Derivatives)

- ChemicalBook & Patent Literature (CN103193714B).

-

IL-5 Inhibitor Applications (Hydroxymethyl analogs)

-

Lee, S., et al. (2019). "Discovery of benzimidazole analogs as a novel interleukin-5 inhibitors."[3] European Journal of Medicinal Chemistry.

-

Sources

- 1. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of benzimidazole analogs as a novel interleukin-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Synthetic Strategies for the Derivatization of 5-Amino-2-(hydroxymethyl)benzimidazole

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to natural purines and its versatile biological activity.[1][2][3] Molecules built around this heterocyclic system have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5] 5-Amino-2-(hydroxymethyl)benzimidazole is a particularly valuable starting material, offering three distinct, chemically reactive sites for modification: a primary aromatic amine at the C5 position, a primary alcohol on the C2-methyl substituent, and the secondary amine of the imidazole ring. This multiplicity of functional groups allows for the generation of diverse chemical libraries for drug discovery and development. This guide provides detailed synthetic protocols and the underlying chemical principles for the targeted derivatization of this versatile scaffold.

The Strategic Importance of 5-Amino-2-(hydroxymethyl)benzimidazole

The power of 5-Amino-2-(hydroxymethyl)benzimidazole as a synthetic precursor lies in the differential reactivity of its functional groups. Strategic manipulation allows for selective modification, enabling the synthesis of a vast range of derivatives.

-

The 5-Amino Group: A nucleophilic primary aromatic amine, it is the primary site for reactions such as acylation, sulfonylation, and diazotization, leading to azo compounds.

-

The 2-(Hydroxymethyl) Group: A primary alcohol, this site is amenable to esterification, etherification, and oxidation, providing access to another major class of derivatives.

-

The Imidazole N-H Group: The secondary amine within the imidazole ring is weakly acidic and can be deprotonated and subsequently alkylated or acylated, modifying the core heterocyclic structure.

Understanding the interplay of these sites is crucial for designing successful synthetic routes, which may require the use of protecting groups to achieve the desired regioselectivity.

Caption: Key reactive sites on the 5-Amino-2-(hydroxymethyl)benzimidazole scaffold.

Core Synthetic Methodologies & Protocols

This section details validated protocols for modifying the key functional groups of the starting material. The causality behind experimental choices is explained to ensure reproducibility and aid in troubleshooting.

Derivatization of the 5-Amino Group: Acylation for Amide Synthesis

Amide bond formation is a fundamental transformation in medicinal chemistry. The reaction of the 5-amino group with carboxylic acids or their derivatives produces stable amides, allowing for the introduction of a wide variety of functional groups that can modulate the compound's pharmacological profile.

Causality and Experimental Rationale: The direct reaction with a carboxylic acid requires a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), to activate the carboxylic acid for nucleophilic attack by the amine.[6] Alternatively, using a more reactive acyl chloride or anhydride allows the reaction to proceed readily but generates an acidic byproduct (HCl or a carboxylic acid). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is therefore essential to neutralize this acid, driving the reaction to completion and preventing protonation of the starting amine. The choice of solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)) depends on the solubility of the reagents.

Caption: General workflow for the acylation of the 5-amino group.

Protocol 1: Synthesis of N-(2-(hydroxymethyl)-1H-benzo[d]imidazol-5-yl)acetamide

| Parameter | Value |

| Reaction Type | Acylation |

| Key Reagents | Acetyl Chloride, Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Time | 2-4 hours |

Materials:

-

5-Amino-2-(hydroxymethyl)benzimidazole (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 5-Amino-2-(hydroxymethyl)benzimidazole in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine to the suspension and stir for 5 minutes.

-

Slowly add acetyl chloride dropwise to the reaction mixture. Caution: The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide product.

Derivatization of the 5-Amino Group: Diazotization and Azo Coupling

Diazotization of aromatic amines followed by coupling with electron-rich species is a classic method for synthesizing azo compounds, which are widely used as dyes and have significant biological applications.[7]

Causality and Experimental Rationale: This is a two-step process. First, the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8] This reaction is highly temperature-sensitive; the diazonium salt intermediate is unstable and will decompose to a phenol above 5 °C, drastically reducing the yield.[9] Therefore, maintaining a temperature of 0-5 °C is critical.[7] In the second step, the highly electrophilic diazonium salt reacts with an electron-rich coupling partner (e.g., β-naphthol, aniline) via electrophilic aromatic substitution to form the stable azo-linked product.[8]

Caption: Reaction pathway for diazotization and azo coupling.

Protocol 2: Synthesis of a 5-Azo-β-naphthol Derivative

| Parameter | Value |

| Reaction Type | Diazotization & Azo Coupling |

| Key Reagents | Sodium Nitrite (NaNO₂), HCl, β-Naphthol |

| Solvent | Water, NaOH solution |

| Temperature | 0-5 °C (critical) |

| Time | ~1 hour |

Materials:

-

5-Amino-2-(hydroxymethyl)benzimidazole (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

β-Naphthol

-

Sodium Hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization: a. Dissolve 5-Amino-2-(hydroxymethyl)benzimidazole in dilute HCl in a beaker and cool to 0-5 °C in a larger ice-salt bath. b. In a separate beaker, prepare a solution of NaNO₂ in cold water. c. Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature never exceeds 5 °C. The formation of the diazonium salt is typically complete after 15 minutes. Use this solution immediately in the next step.

-

Coupling: a. In a separate, larger beaker, dissolve β-naphthol in a 10% aqueous NaOH solution and cool to 0-5 °C in an ice bath. b. Slowly, and with vigorous stirring, add the freshly prepared diazonium salt solution to the cold β-naphthol solution. c. A colored precipitate (typically red or orange) will form immediately. d. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete. e. Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Derivatization of the Imidazole N-H Group: N-Alkylation

Alkylation of the imidazole nitrogen introduces substituents that can significantly alter the steric and electronic properties of the benzimidazole core, impacting its binding to biological targets.

Causality and Experimental Rationale: The N-H proton of the imidazole ring is weakly acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate a nucleophilic anion.[10] This anion then displaces a halide from an alkylating agent (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction.[11] The reaction is typically performed in a polar aprotic solvent like DMF or acetone, which can solvate the cation of the base without interfering with the nucleophile. For this specific starting material, N-alkylation can compete with O-alkylation of the hydroxymethyl group and N-alkylation of the 5-amino group. Using a mild base like K₂CO₃ often favors N-alkylation of the imidazole ring, as it is more acidic than the other sites.

Caption: General workflow for the N-alkylation of the imidazole ring.

Protocol 3: Synthesis of 1-Benzyl-5-amino-2-(hydroxymethyl)benzimidazole

| Parameter | Value |

| Reaction Type | N-Alkylation |

| Key Reagents | Benzyl Bromide, Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Time | 6-12 hours |

Materials:

-

5-Amino-2-(hydroxymethyl)benzimidazole (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Potassium Carbonate (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

Add 5-Amino-2-(hydroxymethyl)benzimidazole and anhydrous K₂CO₃ to a flask containing anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide to the mixture and continue stirring at room temperature for 6-12 hours, monitoring by TLC.

-

Once the starting material is consumed, pour the reaction mixture into a beaker of cold water. A precipitate may form.

-

Extract the aqueous mixture multiple times with ethyl acetate.

-

Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-benzylated product.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Low or No Yield in Acylation (Protocol 1) | Inactive acylating agent (hydrolyzed). Insufficient base. | Use a fresh bottle of acyl chloride/anhydride. Ensure at least 1.1 equivalents of base are used. |

| Reaction Stalls | Starting material is not fully dissolved. Poor quality reagents. | Try a more polar solvent like DMF. Use freshly purified reagents. |

| Azo Coupling Fails (Protocol 2) | Diazonium salt decomposed due to high temperature. | Maintain strict temperature control (0-5 °C) throughout the diazotization and coupling steps. Use the diazonium salt solution immediately after preparation.[9] |

| Multiple Products in N-Alkylation (Protocol 3) | Alkylation at multiple sites (N-1, N-3, 5-NH₂, 2-OH). | Use a milder base (e.g., K₂CO₃ vs. NaH). Consider protecting the 5-amino and/or 2-hydroxymethyl groups prior to N-alkylation. |

| Difficulty in Product Purification | Product is highly polar. Co-elution of impurities. | Use a more polar eluent system for column chromatography (e.g., DCM/Methanol). Consider reverse-phase chromatography if necessary. |

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(4), 102931. [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(10), 819-858. [Link]

-

Jain, A. K., Ravichandran, V., & Singh, A. (2018). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science Publishers. [Link]

-

Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.pl. [Link]

-

Patel, K. D., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cancer Investigation. [Link]

-

Gomaa, M. A. M., et al. (2021). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Scientific Reports, 11(1), 1-13. [Link]

-

Al-Abdullah, E. S. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7-17. [Link]

-

Uhlík, J., et al. (2012). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Molecules, 17(8), 9417-9433. [Link]

-

Abadi, A. H., et al. (2019). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 24(5), 954. [Link]

-

Sahu, J. K., et al. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 7(1), 1-13. [Link]

-

Pharm D GURU. (n.d.). DIAZOTISATION AND COUPLING. PHARMD GURU. [Link]

-

Zengin, G., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(21), 7565. [Link]

-

Kandri Rodi, Y., et al. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 21(2), 48-52. [Link]

-

Kumar, S., et al. (2017). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti-oxidant activity. Saudi Pharmaceutical Journal, 25(3), 420-427. [Link]

-

Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]

-

Daho, I. E. H., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. [Link]

-